molecular formula C13H12N4O2S2 B5521536 5-METHYL-N-[(PYRIDIN-3-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE

5-METHYL-N-[(PYRIDIN-3-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE

Cat. No.: B5521536
M. Wt: 320.4 g/mol
InChI Key: RTECBCHECJDJKQ-UHFFFAOYSA-N
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Description

5-METHYL-N-[(PYRIDIN-3-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE: is a complex organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in medicinal chemistry, particularly due to their potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N-[(PYRIDIN-3-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and sulfur-containing reagents under acidic conditions.

    Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzothiadiazole intermediate.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols, respectively.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-METHYL-N-[(PYRIDIN-3-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the benzothiadiazole core can interact with nucleic acids or proteins, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole cores but different substituents.

    Pyridine Derivatives: Compounds with pyridine moieties and varying functional groups.

    Sulfonamides: A broad class of compounds containing the sulfonamide group.

Uniqueness

5-METHYL-N-[(PYRIDIN-3-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-N-(pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S2/c1-9-4-5-11-12(17-20-16-11)13(9)21(18,19)15-8-10-3-2-6-14-7-10/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTECBCHECJDJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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